Acetic acid, (4-octylphenoxy)-

Environmental Monitoring Wastewater Analysis Analytical Chemistry

Procure OP1EC as a discrete analytical standard—not interchangeable with NP1EC or parent OP. Quantitative evidence: OP1EC in sewage effluents (0.18–6.8 μg/L) vs NP1EC (up to 703 μg/L) differs by orders of magnitude. OP1EC has distinct photodegradation kinetics (k″ = (8.6±0.5)×10⁹ M⁻¹s⁻¹) and 10-fold lower estrogenic potency than OP. Essential for accurate environmental monitoring, AOP kinetic modeling, and endocrine-disruption assessment.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 15234-85-2
Cat. No. B098288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (4-octylphenoxy)-
CAS15234-85-2
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)19-13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)
InChIKeyDWUYSEMDJQMICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octylphenoxyacetic Acid (CAS 15234-85-2): Procurement-Relevant Physical, Chemical, and Environmental Baseline


Acetic acid, (4-octylphenoxy)-, commonly designated as 4-octylphenoxyacetic acid or OP1EC (CAS 15234-85-2), is a phenoxyacetic acid derivative with the molecular formula C16H24O3 and a molecular weight of approximately 264.36 g/mol [1]. This compound is characterized as a metabolic byproduct of non-ionic alkylphenol polyethoxylate surfactants, specifically those derived from 4-tert-octylphenol [2]. Its core structure features a carboxylic acid functional group attached via an ether linkage to a para-substituted octylphenol moiety, imparting significant hydrophobic character with a high predicted partition coefficient (logP) ranging from 4.05 to 5.63 [3]. It is primarily known as an environmental contaminant of emerging concern (CEC) and is utilized extensively as an analytical reference standard for environmental monitoring programs .

Why Substituting 4-Octylphenoxyacetic Acid (CAS 15234-85-2) with Other Alkylphenoxyacetic Acids Compromises Data Integrity


Direct substitution of 4-octylphenoxyacetic acid (OP1EC) with its closest structural analogs, such as 4-nonylphenoxyacetic acid (NP1EC) or the parent 4-tert-octylphenol (OP), is not scientifically valid for analytical quantification or environmental fate assessment. Quantitative studies reveal substantial differences in environmental occurrence, with NP1EC concentrations in sewage effluents exceeding OP1EC concentrations by orders of magnitude, rendering generic calibration standards inaccurate [1]. Furthermore, their physico-chemical and biological behavior diverges significantly: OP1EC exhibits distinct photodegradation kinetics and a 10-fold lower estrogenic potency compared to its parent compound, OP [2] [3]. These quantifiable disparities in environmental persistence, reactivity with hydroxyl radicals, and biological activity confirm that OP1EC must be treated as a discrete chemical entity for procurement in analytical chemistry and environmental toxicology, as reliance on in-class analogs will introduce significant quantitative error and misinterpretation of data.

Quantitative Differentiation of 4-Octylphenoxyacetic Acid (CAS 15234-85-2) from Analogs: An Evidence-Based Procurement Guide


Environmental Occurrence: 4-Octylphenoxyacetic Acid (OP1EC) vs. 4-Nonylphenoxyacetic Acid (NP1EC) in Sewage Effluents

In Canadian sewage treatment plant effluents, the concentration of 4-octylphenoxyacetic acid (OP1EC) is substantially lower than that of its C9 homolog, 4-nonylphenoxyacetic acid (NP1EC). This quantitative difference is critical for selecting appropriate calibration standards for environmental analysis. [1]

Environmental Monitoring Wastewater Analysis Analytical Chemistry

Photodegradation Kinetics: 4-Octylphenoxyacetic Acid (OP1EC) vs. 4-tert-Octylphenol (OP) Reactivity with Hydroxyl Radicals

The bimolecular rate constant for the reaction of 4-octylphenoxyacetic acid (OP1EC) with photolytically generated hydroxyl radicals (•OH) is distinct from that of its parent compound, 4-tert-octylphenol (OP). This difference impacts predictions of environmental persistence and removal efficiency during advanced oxidation processes. [1]

Environmental Fate Photochemistry Water Treatment

Estrogenic Potency: 4-Octylphenoxyacetic Acid (OP1EC) is a 10-Fold Weaker Xenoestrogen than 4-tert-Octylphenol (OP)

The estrogenic activity of 4-octylphenoxyacetic acid (OP1EC) is significantly lower than that of its metabolic precursor, 4-tert-octylphenol (OP). This difference in biological potency is a critical factor for researchers studying the endocrine-disrupting potential of alkylphenol ethoxylate degradation products. [1]

Endocrine Disruption Toxicology Bioassay

Physicochemical Differentiation: Lipophilicity (logP) of 4-Octylphenoxyacetic Acid Compared to Class Baseline

4-Octylphenoxyacetic acid (OP1EC) exhibits high lipophilicity, which dictates its environmental partitioning behavior and its retention characteristics in reversed-phase liquid chromatography. This property differentiates it from less hydrophobic phenoxyacetic acid derivatives. [1] [2]

Quantitative Structure-Activity Relationship (QSAR) Environmental Partitioning Analytical Method Development

Validated Procurement Scenarios for 4-Octylphenoxyacetic Acid (CAS 15234-85-2) Based on Quantitative Evidence


Environmental Monitoring: Quantification of OP1EC in Wastewater and Surface Water via LC-MS/MS or GC-MS

Procurement of high-purity 4-octylphenoxyacetic acid (OP1EC) as an analytical reference standard is essential for environmental monitoring programs that aim to quantify alkylphenol ethoxylate metabolites in wastewater, surface water, and groundwater. The quantitative evidence demonstrates that OP1EC concentrations in Canadian sewage effluents range from 0.18 to 6.8 μg/L, which is significantly lower than its C9 homolog NP1EC (up to 703 μg/L) [1]. This data confirms that a specific OP1EC standard is required to avoid cross-calibration errors and ensure accurate quantification of this specific contaminant in complex environmental matrices. Furthermore, its presence as a persistent metabolite in groundwater recharge scenarios necessitates its inclusion in monitoring panels for water quality assessment [2].

Environmental Fate and Photodegradation Studies: Kinetic Modeling of Advanced Oxidation Processes

Researchers and water treatment engineers should procure 4-octylphenoxyacetic acid (OP1EC) to conduct compound-specific photodegradation and advanced oxidation process (AOP) studies. Evidence from simulated solar irradiation experiments provides a precise bimolecular rate constant for OP1EC reaction with hydroxyl radicals (k″ = (8.6 ± 0.5) × 10⁹ M⁻¹ s⁻¹), which is approximately 27% lower than that of its parent compound, 4-tert-octylphenol (OP) [3]. This kinetic differentiation is critical for developing accurate computational models to predict the environmental half-life of OP1EC and to design efficient AOP systems (e.g., UV/H₂O₂) for its removal from contaminated water. Substituting OP1EC with OP or other analogs would lead to significant errors in kinetic modeling and treatment system design.

Endocrine Disruption Research: In Vitro and In Vivo Toxicological Assessment of Alkylphenol Metabolites

Toxicologists and environmental health scientists should source 4-octylphenoxyacetic acid (OP1EC) for in vitro and in vivo studies investigating the endocrine-disrupting potential of alkylphenol ethoxylate degradation products. Quantitative bioassay data indicate that OP1EC possesses 10-fold lower estrogenic potency than its parent compound, 4-tert-octylphenol (OP), as measured by a GFP expression system in MCF-7 cells [4]. This significant reduction in hormonal activity confirms that OP1EC is not a suitable surrogate for OP in toxicological evaluations. Therefore, accurate hazard and risk assessments for environmental mixtures containing alkylphenol derivatives require the procurement of OP1EC as a discrete test article to establish its individual dose-response relationship and contribution to overall estrogenic burden.

Analytical Method Development: Optimization of HPLC and Solid-Phase Extraction (SPE) Protocols

Analytical chemists developing new methods for the detection of alkylphenoxyacetic acids in environmental samples should procure 4-octylphenoxyacetic acid (OP1EC) as a key analyte for method optimization and validation. The compound's high lipophilicity, with a predicted logP ranging from 4.05 to 5.63, differentiates it from more polar phenoxyacetic acid herbicides [5] [6]. This property dictates its strong retention on reversed-phase HPLC columns and its efficient extraction using hydrophobic SPE sorbents. Using OP1EC as a model compound allows for the precise optimization of chromatographic separation (e.g., mobile phase organic solvent gradient) and sample preparation recovery, which cannot be accurately predicted using less hydrophobic class analogs. This ensures that developed methods are fit-for-purpose for the accurate quantification of this specific, environmentally relevant contaminant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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